molecular formula C18H13N5O4 B12598578 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one CAS No. 649729-57-7

3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B12598578
CAS No.: 649729-57-7
M. Wt: 363.3 g/mol
InChI Key: HDWKKFIZHQYLMU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound with the chemical formula C₁₈H₁₃N₅O₄ This compound is known for its unique structure, which includes both azo and hydrazone functional groups

Properties

CAS No.

649729-57-7

Molecular Formula

C18H13N5O4

Molecular Weight

363.3 g/mol

IUPAC Name

4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol

InChI

InChI=1S/C18H13N5O4/c24-16-9-10-17(18(25)11-16)22-21-13-3-1-12(2-4-13)19-20-14-5-7-15(8-6-14)23(26)27/h1-11,24-25H

InChI Key

HDWKKFIZHQYLMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-1,4-benzoquinone under basic conditions to form the azo compound.

    Hydrazone Formation: The azo compound is reacted with phenylhydrazine to form the hydrazone derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like aluminum chloride.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or dichloromethane, and specific catalysts depending on the desired reaction.

Scientific Research Applications

3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The azo and hydrazone groups play a crucial role in these interactions, allowing the compound to act as an inhibitor or modulator of various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one include:

    3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid: Known for its use as a dye and indicator.

    3-Hydroxy-4-[(E)-{4-[5-(4-{(E)-[2-hydroxy-3-(methylcarbamoyl)-4,6-dihydro-1-naphthalenyl]diazenyl}phenyl)-1,3,4-oxadiazolidin-2-yl]phenyl}diazenyl]-N-methyl-2-naphthamide: Used in various chemical applications due to its complex structure and reactivity.

The uniqueness of 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one lies in its dual functional groups, which provide a wide range of reactivity and applications in different fields.

Biological Activity

3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one, also known as a complex azobenzene derivative, has garnered attention for its potential biological activities. This compound features a hydrazone linkage and a nitrophenyl moiety that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O4C_{16}H_{15}N_3O_4 with a molecular weight of approximately 309.28 g/mol. The structure includes:

  • A hydroxy group that may enhance solubility and reactivity.
  • A diazenyl group which is often associated with biological activity due to its ability to undergo photochemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that azobenzene derivatives possess antibacterial and antifungal properties. For instance, derivatives containing nitro groups have been reported to exhibit enhanced activity against various bacterial strains .
  • Anticancer Potential : Chalcone derivatives, which share structural similarities with the target compound, have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

A study exploring the synthesis of related compounds indicated that the presence of nitro groups in the structure significantly increased antimicrobial potency. The synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
3-Hydroxy-4-(2-{...})24

Anticancer Activity

In vitro studies have shown that similar azobenzene derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Cell LineIC50 (µM) for CompoundMechanism of Action
HeLa10Apoptosis via ROS
MCF-715Cell cycle arrest

Case Studies

  • Study on Antibacterial Effects : A series of azobenzene derivatives were synthesized and evaluated for their antibacterial activity. The study found that introducing a hydrazone linkage improved the interaction with bacterial cell membranes, enhancing permeability and efficacy .
  • Cytotoxicity Assessment : In a comparative analysis of various chalcone derivatives, it was observed that those with electron-withdrawing groups like nitro exhibited higher cytotoxicity against breast cancer cells. The study concluded that structural modifications could be pivotal in developing more effective anticancer agents .

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